N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-2-(2-methoxyphenoxy)acetamide

Description

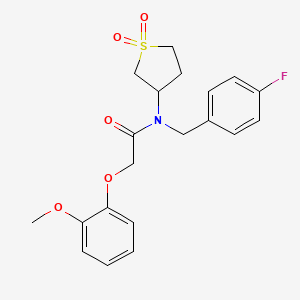

“N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-2-(2-methoxyphenoxy)acetamide” is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a tetrahydrothiophene ring with a dioxido group, a fluorobenzyl group, and a methoxyphenoxy group

Properties

Molecular Formula |

C20H22FNO5S |

|---|---|

Molecular Weight |

407.5 g/mol |

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-N-[(4-fluorophenyl)methyl]-2-(2-methoxyphenoxy)acetamide |

InChI |

InChI=1S/C20H22FNO5S/c1-26-18-4-2-3-5-19(18)27-13-20(23)22(17-10-11-28(24,25)14-17)12-15-6-8-16(21)9-7-15/h2-9,17H,10-14H2,1H3 |

InChI Key |

RHIGYVTUEXFULE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1OCC(=O)N(CC2=CC=C(C=C2)F)C3CCS(=O)(=O)C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-2-(2-methoxyphenoxy)acetamide” typically involves multiple steps:

Formation of the Tetrahydrothiophene Ring: The tetrahydrothiophene ring can be synthesized through a cyclization reaction involving a suitable diene and a sulfur source.

Introduction of the Dioxido Group: The dioxido group can be introduced via oxidation reactions using oxidizing agents such as hydrogen peroxide or peracids.

Attachment of the Fluorobenzyl Group: The fluorobenzyl group can be attached through nucleophilic substitution reactions, where a fluorobenzyl halide reacts with a nucleophile.

Formation of the Methoxyphenoxy Group: The methoxyphenoxy group can be introduced through etherification reactions involving methoxyphenol and an appropriate leaving group.

Final Acetamide Formation: The final step involves the formation of the acetamide linkage through amidation reactions, typically using acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the tetrahydrothiophene ring.

Reduction: Reduction reactions can target the carbonyl group in the acetamide linkage.

Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, peracids.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halides, nucleophiles such as amines and thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Chemistry

Catalysis: The compound may be used as a ligand in catalytic reactions.

Materials Science:

Biology and Medicine

Pharmacology: Investigation of its potential as a drug candidate for various therapeutic targets.

Biochemistry: Study of its interactions with biological macromolecules.

Industry

Agriculture: Potential use as a pesticide or herbicide.

Polymer Science: Incorporation into polymers to modify their properties.

Mechanism of Action

The mechanism of action of “N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-2-(2-methoxyphenoxy)acetamide” would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

N-(4-fluorobenzyl)-2-(2-methoxyphenoxy)acetamide: Lacks the tetrahydrothiophene ring.

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methoxyphenoxy)acetamide: Lacks the fluorobenzyl group.

Uniqueness

The presence of the tetrahydrothiophene ring with a dioxido group, along with the fluorobenzyl and methoxyphenoxy groups, makes “N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-2-(2-methoxyphenoxy)acetamide” unique. This combination of functional groups may impart specific chemical and biological properties that are not observed in similar compounds.

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-2-(2-methoxyphenoxy)acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural components:

- Thiophene Ring : The tetrahydrothiophene moiety contributes to its unique reactivity and biological interactions.

- Fluorobenzyl Group : The presence of a fluorine atom may enhance lipophilicity and biological activity.

- Methoxyphenoxy Group : This moiety is often associated with various biological activities, including antioxidant properties.

1. Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. The antioxidant activity can be assessed using various assays, such as DPPH and ABTS radical scavenging tests. In these assays, the compound demonstrated a strong ability to neutralize free radicals, suggesting potential applications in preventing oxidative stress-related diseases.

2. Antimicrobial Properties

Several studies have reported the antimicrobial effects of compounds with similar scaffolds. The compound's ability to inhibit bacterial growth was evaluated against various strains, showing promising results. The mechanism of action likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

3. Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound were investigated in several cancer cell lines. Preliminary findings suggest that the compound exhibits selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing effective anticancer therapies.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression.

- Modulation of Signaling Pathways : The compound may interfere with signaling pathways that regulate cell proliferation and apoptosis.

Case Study 1: Antioxidant Efficacy

In a study evaluating the antioxidant capacity of related compounds, this compound displayed a higher scavenging activity than traditional antioxidants like ascorbic acid at equivalent concentrations.

Case Study 2: Anticancer Activity

A study involving the treatment of breast cancer cell lines with this compound revealed a dose-dependent reduction in cell viability. The IC50 values were comparable to those of established chemotherapeutic agents, indicating its potential as a therapeutic candidate.

Research Findings Summary Table

| Biological Activity | Assay Method | Result |

|---|---|---|

| Antioxidant | DPPH Scavenging | High radical scavenging activity |

| Antimicrobial | Agar Diffusion Method | Inhibition of bacterial growth |

| Cytotoxicity | MTT Assay | Selective toxicity in cancer cells |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.